![molecular formula C18H30N2O2 B1399078 CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester CAS No. 1402612-60-5](/img/structure/B1399078.png)

CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

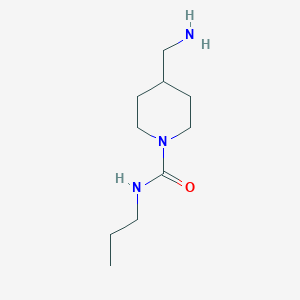

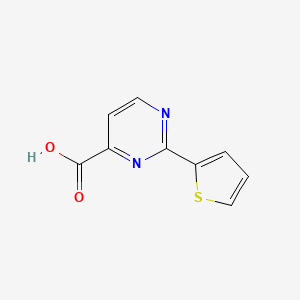

Carbamic acid, N-[5-[(2-phenylethyl)amino]pentyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C18H30N2O2. It has a molecular weight of 306.4 g/mol . This product is intended for research use only.

Molecular Structure Analysis

The molecular structure of Carbamic acid, N-[5-[(2-phenylethyl)amino]pentyl]-, 1,1-dimethylethyl ester is based on its molecular formula, C18H30N2O2 . Detailed structural analysis or 3D models are not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of Carbamic acid, N-[5-[(2-phenylethyl)amino]pentyl]-, 1,1-dimethylethyl ester include its molecular formula C18H30N2O2 and molecular weight 306.4 g/mol . Additional properties such as density, boiling point, and melting point are not available in the search results.Scientific Research Applications

Carbamates as Acetylcholinesterase Inhibitors

Carbamates, including esters of substituted carbamic acids, have shown significant efficacy as acetylcholinesterase (AChE) inhibitors due to their ability to transfer the carbamoyl group to a serine residue in the enzyme's active site, leading to a slow hydrolysis process. This mechanism is critical in developing insecticides and therapeutic agents due to the prolonged half-lives of carbamoylated AChEs, which range from minutes to over 30 days. Recent studies have indicated that the decarbamoylation rate constants are not influenced by the ester leaving group but are significantly affected by the size of the alkyl substituents on the carbamoyl group. This highlights the importance of the carbamoyl group's structure in determining the efficacy and duration of AChE inhibition by carbamates (Rosenberry & Cheung, 2019).

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC), also known as urethane, is the ethyl ester of carbamic acid found in various fermented foods and beverages, raising health concerns due to its genotoxic and carcinogenic properties in multiple species. Despite its low levels in food, EC's potential health risks have led to its classification as a "probably carcinogenic to humans" compound by the World Health Organization's International Agency for Research on Cancer (IARC). The understanding of EC's formation mechanisms and its presence in alcoholic beverages has spurred research into reducing EC levels in food products to mitigate associated health risks (Weber & Sharypov, 2009).

Cinnamic Acid Derivatives as Anticancer Agents

Cinnamic acid derivatives, including esters, amides, and hydrazides, have garnered attention for their potential anticancer properties. The structural versatility of cinnamic acids allows for a wide range of biological activities, making them attractive candidates for medicinal research. Despite their historical use, there has been a resurgence in interest in cinnamic acid derivatives' anticancer potential, indicating a promising area for future studies in drug development (De, Baltas, & Bedos-Belval, 2011).

Local Anesthetics from Phenylcarbamic Acid

Phenylcarbamic acid derivatives have emerged as potent local anesthetics with a relatively safe toxicity profile. Their unique property of increasing potency with decreasing external pH makes them particularly useful in inflamed tissues, where traditional local anesthetics may be less effective. This discovery opens new avenues for developing local anesthetics that can provide effective pain relief in challenging clinical scenarios (Vegh, Čižmárik, & Hahnenkamp, 2006).

properties

IUPAC Name |

tert-butyl N-[5-(2-phenylethylamino)pentyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2/c1-18(2,3)22-17(21)20-14-9-5-8-13-19-15-12-16-10-6-4-7-11-16/h4,6-7,10-11,19H,5,8-9,12-15H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDFZJKVKQFDBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCNCCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chloropyridin-4-yl)methyl]azepane](/img/structure/B1398995.png)

![N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine](/img/structure/B1398999.png)

![4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1399006.png)

amine](/img/structure/B1399009.png)

![N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1399010.png)

![Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate](/img/structure/B1399013.png)